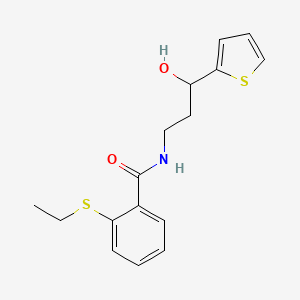

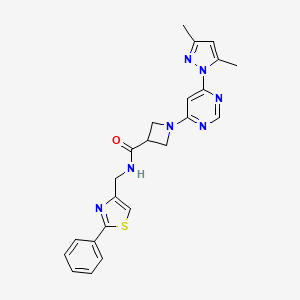

![molecular formula C21H20ClFN4O2S B2565532 N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219154-48-9](/img/structure/B2565532.png)

N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

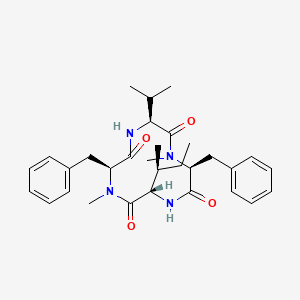

This compound contains several functional groups, including an imidazole ring, a benzamide group, and a benzo[d]thiazol group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, in particular, is known to exist in two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the imidazole ring is known to be amphoteric, meaning it can act as both an acid and a base .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by the other functional groups present.Aplicaciones Científicas De Investigación

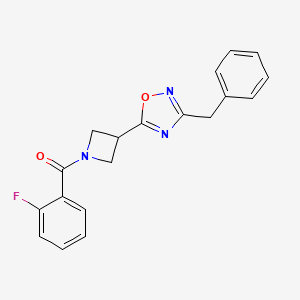

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole compounds, similar to N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, have been investigated for their use as fluorescent sensors. For instance, Suman et al. (2019) synthesized benzimidazole/benzothiazole-based azomethines showing significant solvatochromic behavior and large Stokes shifts. These compounds, including HBZA and HBTA, demonstrated potential in detecting Al3+ and Zn2+ ions, suggesting their application in metal ion sensing (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Antimicrobial Activity

Benzothiazole derivatives have been studied for their antimicrobial properties. Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl) compounds and evaluated their antimicrobial activity. The study indicated the potential of these compounds in combating antimicrobial resistance, a significant global health concern (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

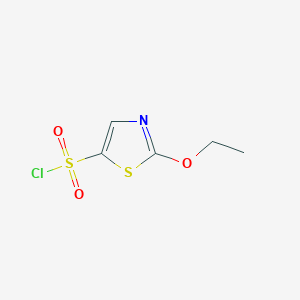

Difluorocarbene Synthesis

The use of fluoroform as a source of difluorocarbene, involving benzimidazole and imidazole derivatives, has been researched for synthesizing difluoromethylated derivatives. Thomoson et al. (2014) explored this method, indicating the potential for synthesizing a variety of difluoromethylated compounds, including those related to benzimidazole (Thomoson, Wang, & Dolbier, 2014).

Proton-Conducting Fluorocopolymers

In the field of proton exchange membrane fuel cells (PEMFC), azole-functionalized fluorocopolymers have been developed. Campagne et al. (2013) synthesized a new family of fluorocopolymers grafted with azole functions, including imidazole and benzimidazole, demonstrating significant influence on membrane microstructure and proton conductivity (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

N-Heterocyclic Carbene-Silver Complexes

N-heterocyclic carbene (NHC) precursors and their silver complexes have been synthesized and evaluated for their antibacterial activity. Patil et al. (2010) explored p-methoxybenzyl-substituted and benzyl-substituted NHC complexes, which demonstrated high antibacterial activity against various bacterial strains, suggesting their potential in antimicrobial applications (Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, & Tacke, 2010).

Mecanismo De Acción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S.ClH/c1-28-17-6-7-18-19(13-17)29-21(24-18)26(10-3-9-25-11-8-23-14-25)20(27)15-4-2-5-16(22)12-15;/h2,4-8,11-14H,3,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEUYDHOQWUMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565450.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2565453.png)

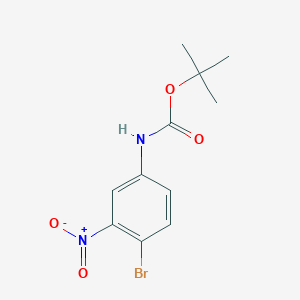

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2565468.png)